Standard aromatic diamines like ODA lead to insoluble polyimides with high dielectric constants, hindering solution processing. 4,4'-Oxybis(3-(trifluoromethyl)aniline) incorporates ortho-CF3 and ether bridges to disrupt chain packing, enabling:
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4,4'-Oxybis(3-(trifluoromethyl)aniline), CAS 344-48-9, is a fluorinated aromatic diamine used as a specialized monomer in the synthesis of high-performance polyimides. The presence of trifluoromethyl (-CF3) groups ortho to the amine functionalities and an ether linkage in the backbone are defining structural features. These characteristics are introduced to impart specific, desirable properties to the resulting polymers, such as enhanced solubility for improved processability, high thermal stability, lower dielectric constants for electronic applications, and increased optical transparency compared to non-fluorinated analogs.
Direct substitution of 4,4'-Oxybis(3-(trifluoromethyl)aniline) with its non-fluorinated analog, 4,4'-oxydianiline (ODA), or other common aromatic diamines is often unfeasible for advanced applications. The bulky, electron-withdrawing -CF3 groups are not passive substituents; they fundamentally alter polymer chain packing, free volume, and intermolecular interactions. This results in significant, non-linear changes to critical end-use properties. Replacing this monomer can lead to drastic reductions in polymer solubility, making solution-based processing difficult or impossible, while also increasing the dielectric constant and decreasing optical transparency—properties that are often the primary reason for specifying a fluorinated monomer in the first place.
The inclusion of -CF3 groups significantly enhances the solubility of the resulting polyimides in common organic solvents. While polyimides derived from the non-fluorinated analog 4,4'-oxydianiline (ODA) often exhibit poor solubility, polymers made with 4,4'-Oxybis(3-(trifluoromethyl)aniline) demonstrate good solubility in solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). This improved solubility is attributed to the bulky -CF3 groups disrupting polymer chain packing, which is a critical factor for enabling solution-casting of flexible films and coatings.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Polyimides are generally soluble in polar aprotic solvents (e.g., NMP, DMAc). |
| Comparator Or Baseline | Many conventional non-fluorinated aromatic polyimides (e.g., from ODA) are insoluble. |
| Quantified Difference | Qualitative but critical shift from insoluble to soluble, enabling solution-based processing. |
| Conditions | Polymerization with various common dianhydrides. |
Enhanced solubility directly translates to easier, more versatile, and lower-cost processing and fabrication of polymer films and coatings.
Fluorination is a key strategy for lowering the dielectric constant (k) of polyimides. The incorporation of -CF3 groups, as in 4,4'-Oxybis(3-(trifluoromethyl)aniline), reduces dielectric properties by decreasing molar polarizability and increasing the free volume within the polymer matrix. Polyimides derived from fluorinated diamines consistently show lower dielectric constants than their non-fluorinated counterparts. For instance, fluorinated polyimide films can achieve dielectric constants in the range of 2.74–3.2 at 1 MHz, which is a significant reduction compared to standard polyimides like Kapton (PMDA-ODA) whose k value is higher.
| Evidence Dimension | Dielectric Constant (k) at 1 MHz |
| Target Compound Data | Polyimides from similar fluorinated diamines achieve k = 2.74 - 3.2 |
| Comparator Or Baseline | Standard polyimides (e.g. Kapton from PMDA/ODA) typically have k > 3.4 |
| Quantified Difference | Reduction of ~0.2 - 0.7 or more in dielectric constant. |
| Conditions | Measurement of solution-cast polyimide films at 1 MHz. |
A lower dielectric constant is critical for high-frequency microelectronics, reducing signal delay, power dissipation, and crosstalk in insulating layers.
Traditional aromatic polyimides are often yellow or brown due to the formation of intermolecular charge-transfer complexes (CTCs). The -CF3 groups in 4,4'-Oxybis(3-(trifluoromethyl)aniline) sterically hinder chain packing and their electron-withdrawing nature reduces CTC formation, leading to polyimide films with significantly higher optical transparency and less color. Films derived from fluorinated monomers can achieve transparency of over 80% in the visible spectrum (at 500 nm), a stark contrast to the low transparency of many conventional non-fluorinated polyimides.
| Evidence Dimension | Optical Transmittance at 500 nm |
| Target Compound Data | Fluorinated polyimide films can achieve >80% transmittance. |
| Comparator Or Baseline | Traditional non-fluorinated polyimides are often yellow/brown with low transparency. |
| Quantified Difference | Significant increase in light transmission, enabling optical applications. |
| Conditions | Solution-cast thin films (approx. 10 μm thickness). |
High optical transparency is a prerequisite for applications such as flexible display substrates, optical waveguides, and protective coatings for optical components.
The demonstrated ability to form polyimides with low dielectric constants makes this monomer a strong candidate for fabricating insulating layers in advanced packaging and flexible printed circuits. Its use helps minimize signal delay and power loss in high-speed digital and high-frequency analog applications.
Resulting polymers combine high optical transparency with excellent solubility, enabling the manufacture of colorless films via solution-casting. This makes the monomer suitable for producing flexible substrates for displays, protective optical coatings, and components for optoelectronics where clarity and thermal stability are required.
The enhanced solubility imparted by this monomer allows for the formulation of high-performance polyimide coatings and matrix resins for composites that can be applied using conventional solvent-based techniques. This is a significant processing advantage over insoluble polyimides which require more complex manufacturing methods.